Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate
Description
Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate is a thiophene-based compound featuring a 2-amino substituent, a 3-carboxylate ester group, a 4-methyl group, and a 5-[(4-methylphenyl)carbamoyl] moiety. Its synthesis typically involves Gewald’s method, utilizing ethyl cyanoacetate, sulfur, and substituted ketones under basic conditions . The compound’s crystallographic and molecular properties have been studied to understand its stability and intermolecular interactions, which are critical for pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-9(2)6-8-11/h5-8H,4,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFGDIOCFOGBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate, a compound belonging to the thiophene class, has garnered attention for its potential biological activities. This article delves into the various biological properties exhibited by this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiophene ring substituted with an amino group and an ethyl ester, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| CAS Number | 303141-22-2 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
1. Antimicrobial Activity
Research has shown that thiophene derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antibacterial activity .
- Biofilm Inhibition : It demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
2. Cytotoxicity and Hemolytic Activity
In vitro studies have assessed the cytotoxicity of this compound:
- Hemolytic Activity : The hemolytic percentage ranged from 3.23% to 15.22%, suggesting low toxicity compared to standard controls like Triton X-100 .
- Non-cytotoxicity : The IC50 values were greater than 60 μM, indicating that the compound is relatively safe for use in cellular environments .
3. Enzyme Inhibition
The compound has been identified as an inhibitor of key enzymes:
- DNA Gyrase and Dihydrofolate Reductase (DHFR) : With IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, it shows promise as a lead compound for developing new antimicrobial agents targeting these enzymes .
Case Studies
Several studies have highlighted the biological activity of thiophene derivatives, including this compound:
- Antimicrobial Evaluation : A study focused on various thiophene derivatives reported that those similar to our compound exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : Research indicated that the mechanism of action involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis through enzyme inhibition .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study on similar thiophene derivatives demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the thiophene ring can enhance antibacterial activity .
Enzyme Inhibition
The compound has been explored as a potential inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By targeting the carboxylate-binding pocket of these enzymes, compounds like this compound could lead to the development of new antibiotics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized to enhance yield and potency. Studies have shown that modifying substituents on the thiophene ring can significantly affect biological activity, emphasizing the importance of SAR in drug design .
Case Study: Structural Modifications
A detailed investigation into structural modifications revealed that altering the amine groups and substituents on the thiophene ring led to varying degrees of potency against target enzymes. For instance, replacing certain groups resulted in a 6.5-fold improvement in activity against NDM-1, a specific type of β-lactamase .
Applications in Material Science
Beyond medicinal applications, this compound is being explored for its potential use in organic electronics and photovoltaic materials due to its unique electronic properties derived from the thiophene structure.
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies indicate that while it exhibits biological activity, it also requires careful evaluation for irritant properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antimicrobial and enzyme inhibition properties |
| Structural Modifications | Enhancements in biological activity through SAR studies |
| Material Science | Exploration for use in organic electronics and photovoltaic materials |
| Toxicology | Initial safety assessments indicating irritant properties requiring further investigation |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Analogues
Key Observations :
- Position 5 Modifications : The substitution at position 5 significantly influences bioactivity. The triazole group in the analogue from enhances fungicidal activity, while the acetyl group in broadens antimicrobial specificity. The 4-methylphenyl carbamoyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, optimizing membrane penetration .
- This correlates with enhanced anticancer activity in some analogues .
Key Findings :
- The triazole analogue exhibits superior fungicidal potency but narrower activity, while the target compound offers broader antimicrobial utility .
- Toxicity varies with substituents: Nitrophenyl derivatives () show higher respiratory hazards, whereas morpholine-containing analogues () remain understudied but may offer safer profiles.
Physicochemical Properties
Table 3: Physicochemical Comparison
Analysis :
- Higher LogP values (e.g., 4-nitrophenyl analogue) correlate with reduced aqueous solubility, impacting bioavailability.
- The morpholine analogue’s improved solubility in DMSO suggests utility in drug formulation .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via the Gewald reaction, a well-established method for thiophene derivatives. Key steps include cyclization using sulfur and triethylamine with ethyl acetoacetate and substituted cyanoacetamides. For example, reacting ethyl 2-cyanoacetate with 4-methylaniline under reflux forms intermediates, followed by sulfur incorporation to yield the thiophene core . Optimization of solvent (ethanol or 1,4-dioxane), temperature (reflux for 3–5 hours), and stoichiometry (equimolar ratios of sulfur and ethyl acetoacetate) is critical. Yields vary with substituents: derivatives with electron-withdrawing groups (e.g., nitro) show lower yields (~65%) compared to alkyl-substituted analogs (~85%) .
Q. Which spectroscopic and computational methods are most effective for characterizing its structure?
- Spectroscopy :
- NMR : NMR confirms the thiophene ring protons (δ 6.8–7.2 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .
- IR : Stretching vibrations for amide C=O (~1680 cm) and ester C=O (~1720 cm) distinguish functional groups .
Q. What safety protocols are essential for handling this compound in a laboratory setting?
- Hazard Identification : Skin and eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
- Protective Measures : Use nitrile gloves, safety goggles, and fume hoods. Avoid dust formation during weighing .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across similar thiophene derivatives?
Discrepancies in antioxidant or anti-inflammatory activity may arise from substituent effects. For example:
- Electron-donating groups (e.g., methoxy) enhance antioxidant capacity by stabilizing radical intermediates, as seen in analogs with 4-methoxyphenyl substituents (IC ~12 μM in DPPH assays) .
- Electron-withdrawing groups (e.g., nitro) reduce activity due to decreased electron density on the thiophene ring . Standardize assays (e.g., cell-free vs. cell-based) and control for purity (>95% by HPLC) to minimize variability .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- pH Stability : The ester group hydrolyzes rapidly under alkaline conditions (pH >9). Use buffered solutions (pH 6–7) for storage .
- Thermal Stability : Decomposition occurs above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
- Lyophilization : Increases shelf life by reducing hydrolytic degradation (tested for analogs in ).
Q. How does the compound’s regioselectivity in substitution reactions impact its application in drug discovery?
The 5-position [(4-methylphenyl)amino-carbonyl group] is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). For example:
- Suzuki Coupling : Introduces aryl groups at the 4-methyl position to modulate pharmacokinetic properties .
- Thiophene Ring Functionalization : Adding pyrazole or pyrimidine rings at the 2-amino position enhances binding to kinase targets (e.g., IC <1 μM in EGFR inhibition assays) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
